Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole, pyridazine, and pyrrolidine moieties. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry for drug development .
Scientific Research Applications
Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkynes . The pyridazine ring is often prepared via the reaction of hydrazine with 1,4-dicarbonyl compounds . The pyrrolidine ring can be synthesized through reductive amination reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .
Mechanism of Action
The mechanism of action of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with enzyme active sites, inhibiting their activity . The pyridazine ring can bind to receptors, modulating their signaling pathways . The pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine ring and have diverse pharmacological activities.
Oxazole Derivatives: These compounds share the isoxazole ring and are known for their wide range of biological activities.
Imidazole Derivatives: These compounds have similar heterocyclic structures and are used in various medicinal applications.
Uniqueness
Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity and potential therapeutic applications. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for scientific research and drug development .
Properties
IUPAC Name |
1,2-oxazol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-12(10-3-6-14-19-10)16-7-4-9(8-16)18-11-2-1-5-13-15-11/h1-3,5-6,9H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFBIUWRIBAJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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